
1-(1-(1H-indole-3-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(1H-indole-3-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione, commonly known as IND-2, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. IND-2 is a synthetic compound that belongs to the class of indole-3-carboxylic acid derivatives.
Applications De Recherche Scientifique
Organic Synthesis Techniques
Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines
This research demonstrates the palladium-catalyzed intramolecular amination of C(sp3)-H and C(sp2)-H bonds at γ and δ positions, providing efficient methods to synthesize azetidine, pyrrolidine, and indoline compounds. The processes feature low catalyst loading, use of inexpensive reagents, and convenient operating conditions, highlighting the versatility of unactivated C-H bonds, especially the C(sp3)-H bond of methyl groups, in organic synthesis (He et al., 2012).
Medicinal Chemistry and Pharmacology
Regioselective Synthesis of Dispiro[1H-indene-2,3'-pyrrolidine-2',3''-[3H]indole]-1,2''(1''H)-diones
This study outlines the regioselective synthesis of compounds with potential anti-tumor properties through 1,3-dipolar cycloaddition reactions. The synthesized compounds showed promising anti-tumor activity against specific melanoma cell lines and considerable anti-inflammatory properties in vivo (Girgis, 2009).
Inhibitors of HIV-1 Attachment
This research explores the evolution from indole to azaindoles leading to the discovery of specific compounds with marked improvements in pharmaceutical properties and demonstrated antiviral activity against HIV-1 in clinical studies (Wang et al., 2009).
Antiproliferative Activities of Spiro-Pyrrolidine and Pyrrolizine Derivatives
A study on novel spiro-pyrrolidines/pyrrolizines derivatives synthesized through cycloaddition of azomethine ylides with specific substrates, evaluated for their antiproliferative activity against various human cancer cell lines, highlighting the potential antiproliferative activity of these compounds (Almansour et al., 2014).
Synthesis and Biological Evaluation
Synthesis of 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one
This paper reports on the synthesis of derivatives and their application in kinase research areas, providing insights into the utility of these scaffolds in pharmaceutical research (Cheung et al., 2001).
Mécanisme D'action
Target of Action
It is known that indole derivatives, which are part of the compound’s structure, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that the compound could influence a variety of biochemical pathways.
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in bioactive molecules can modify physicochemical parameters and improve the adme/tox results for drug candidates .
Result of Action
Given the diverse biological activities associated with indole derivatives , it is likely that the compound could have a wide range of molecular and cellular effects.
Propriétés
IUPAC Name |
1-[1-(1H-indole-3-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c20-14-5-6-15(21)19(14)10-8-18(9-10)16(22)12-7-17-13-4-2-1-3-11(12)13/h1-4,7,10,17H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REJHLOPZPOWIEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

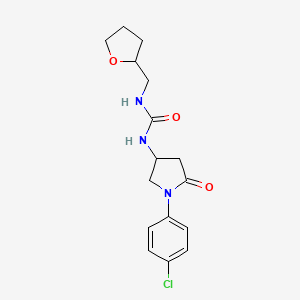
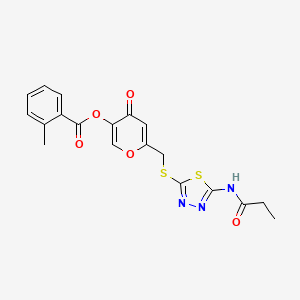
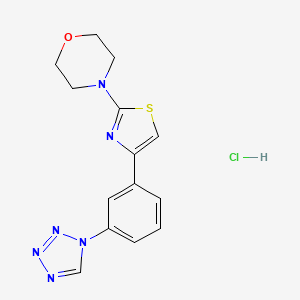
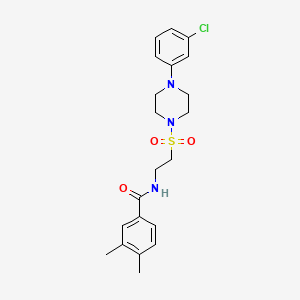

![2,4-Dibromo-6-[(2-chloroanilino)methyl]benzenol](/img/structure/B2721709.png)
![Tert-butyl 7-(trifluoromethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate](/img/structure/B2721710.png)

![(E)-3-(2-hydroxy-3-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2721714.png)


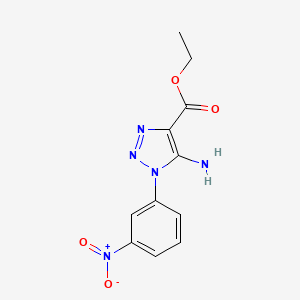

![N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2721726.png)